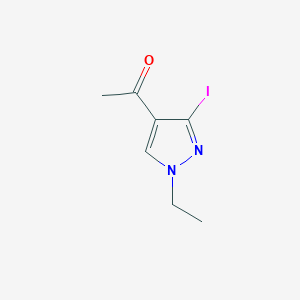
1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C7H9IN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Preparation Methods
The synthesis of 1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone typically involves the iodination of a pyrazole derivative. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the pyrazole ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced products.
Scientific Research Applications
1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its pyrazole core is a common motif in many biologically active compounds.
Medicine: Research into the medicinal properties of pyrazole derivatives has shown potential for the development of new drugs, including anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives, such as:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone:
1-(1H-pyrazol-4-yl)ethanone: This simpler derivative lacks the ethyl and iodine substituents, making it less reactive but still useful as a synthetic intermediate.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
1-(1-ethyl-3-iodopyrazol-4-yl)ethanone |
InChI |
InChI=1S/C7H9IN2O/c1-3-10-4-6(5(2)11)7(8)9-10/h4H,3H2,1-2H3 |
InChI Key |
VRXSOTRSWXUNKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)I)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















